molecular formula C7H11N3OS B3070251 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol CAS No. 1001648-75-4

2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol

Cat. No.: B3070251
CAS No.: 1001648-75-4
M. Wt: 185.25 g/mol
InChI Key: OXZALVQILJSBEV-UHFFFAOYSA-N
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Description

2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol is a compound belonging to the benzothiazole family, known for its broad spectrum of biological activities.

Biochemical Analysis

Biochemical Properties

2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol plays a crucial role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. This compound has been shown to interact with DNA molecules, inducing cell cycle arrest and activation of caspases, which are enzymes that play essential roles in programmed cell death (apoptosis) . Additionally, this compound interacts with various proteins involved in cell signaling pathways, further influencing cellular processes .

Cellular Effects

The effects of this compound on cells are profound. This compound has been observed to induce apoptosis in cancer cell lines, such as human leukemia cells (K562 and Reh) . It mediates cytotoxic responses by interacting with DNA and activating caspases, leading to cell death. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that lead to cell cycle arrest and apoptosis . The compound also interacts with enzymes such as caspases, enhancing their activity and promoting programmed cell death . Additionally, this compound can inhibit or activate other enzymes and proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, but its efficacy may decrease over extended periods due to degradation . Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in inducing apoptosis and altering cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to induce apoptosis in cancer cells without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and damage to healthy tissues . Threshold effects have been identified, indicating the importance of dosage optimization for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active forms . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these pathways is crucial for optimizing the therapeutic potential of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are essential for understanding the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol is unique due to its specific functional groups and structural features, which confer distinct biological and chemical properties.

Properties

IUPAC Name

2,6-diamino-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c8-3-1-2-4-6(5(3)11)12-7(9)10-4/h3,5,11H,1-2,8H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZALVQILJSBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C1N)O)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101245226
Record name 2,6-Diamino-4,5,6,7-tetrahydro-7-benzothiazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001648-75-4
Record name 2,6-Diamino-4,5,6,7-tetrahydro-7-benzothiazolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001648-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diamino-4,5,6,7-tetrahydro-7-benzothiazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol
Reactant of Route 2
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol
Reactant of Route 3
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol
Reactant of Route 4
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol
Reactant of Route 5
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol
Reactant of Route 6
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol

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